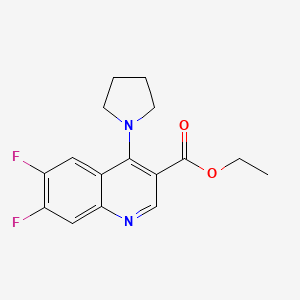
ETHYL 6,7-DIFLUORO-4-(1-PYRROLIDINYL)-3-QUINOLINECARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 6,7-DIFLUORO-4-(1-PYRROLIDINYL)-3-QUINOLINECARBOXYLATE is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of fluorine atoms at the 6th and 7th positions of the quinoline ring, and a pyrrolidinyl group at the 4th position. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6,7-DIFLUORO-4-(1-PYRROLIDINYL)-3-QUINOLINECARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of fluorine atoms: Fluorination at the 6th and 7th positions can be carried out using selective fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).
Addition of the pyrrolidinyl group: This step involves nucleophilic substitution reactions where the pyrrolidinyl group is introduced at the 4th position of the quinoline ring.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
ETHYL 6,7-DIFLUORO-4-(1-PYRROLIDINYL)-3-QUINOLINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines (R-NH2) or thiols (R-SH) under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
ETHYL 6,7-DIFLUORO-4-(1-PYRROLIDINYL)-3-QUINOLINECARBOXYLATE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 6,7-DIFLUORO-4-(1-PYRROLIDINYL)-3-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit enzymes: It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Interfere with DNA replication: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.
Modulate signaling pathways: It can affect various cellular signaling pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
ETHYL 6,7-DIFLUORO-4-(1-PYRROLIDINYL)-3-QUINOLINECARBOXYLATE is unique due to its specific substitution pattern and fluorine atoms. Similar compounds include:
- 1-ethyl-7-{(3S)-3-[(ethylamino)methyl]-1-pyrrolidinyl}-6,8-difluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid methanesulfonate .
- 7-(3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid hydrochloride .
- 3-(Ethoxycarbonyl)-6,7-difluoro-4-(1-pyrrolidinyl)quinolinium .
These compounds share structural similarities but differ in their specific functional groups and substitution patterns, which can lead to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
ethyl 6,7-difluoro-4-pyrrolidin-1-ylquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O2/c1-2-22-16(21)11-9-19-14-8-13(18)12(17)7-10(14)15(11)20-5-3-4-6-20/h7-9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNURSFOQYCDPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)F)F)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














